molecular formula C15H23NO2S B2486889 N-cycloheptyl-3,4-dimethylbenzenesulfonamide CAS No. 731795-78-1

N-cycloheptyl-3,4-dimethylbenzenesulfonamide

Cat. No.: B2486889
CAS No.: 731795-78-1
M. Wt: 281.41
InChI Key: MJJRIGBITRRRCF-UHFFFAOYSA-N
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Description

N-cycloheptyl-3,4-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C15H23NO2S. It is a sulfonamide derivative, characterized by the presence of a cycloheptyl group attached to the nitrogen atom and two methyl groups on the benzene ring.

Properties

IUPAC Name

N-cycloheptyl-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-12-9-10-15(11-13(12)2)19(17,18)16-14-7-5-3-4-6-8-14/h9-11,14,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJRIGBITRRRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. Purification is typically achieved through recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cycloheptyl-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The cycloheptyl and dimethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-cyclohexyl-3,4-dimethylbenzenesulfonamide
  • N-cyclooctyl-3,4-dimethylbenzenesulfonamide
  • N-cyclopentyl-3,4-dimethylbenzenesulfonamide

Comparison: N-cycloheptyl-3,4-dimethylbenzenesulfonamide is unique due to the presence of the cycloheptyl group, which provides a distinct steric and electronic environment compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Biological Activity

N-cycloheptyl-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological targets, and relevant research findings.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. The sulfonamide moiety allows the compound to form hydrogen bonds with amino acid residues in enzymes or receptors. This interaction can lead to the inhibition or modulation of enzymatic activity, which is crucial for various biological processes.

Key Features:

  • Sulfonamide Group: Facilitates binding to target proteins.
  • Cycloheptyl and Dimethyl Groups: Enhance binding affinity and specificity.

Biological Targets and Activity

Research indicates that this compound may exhibit inhibitory effects on Janus kinase (JAK) pathways, which play significant roles in immune response and inflammation. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other JAK-mediated diseases.

Table 1: Comparison of Biological Activities

Compound NameMechanism of ActionPotential Applications
This compoundJAK inhibitionRheumatoid arthritis, inflammation
N-cyclohexyl-3,4-dimethylbenzenesulfonamideSimilar sulfonamide structureAnticancer properties
N-cyclooctyl-3,4-dimethylbenzenesulfonamideSimilar sulfonamide structureAnticancer properties

Case Studies and Research Findings

  • Inhibition Studies:
    A study focused on the inhibitory effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
  • Mechanistic Insights:
    Detailed mechanistic studies revealed that the compound's interaction with JAK pathways could lead to apoptosis in certain B-cell malignancies. The effectiveness was measured through IC50 values, showing significant anti-proliferative effects at concentrations ranging from 100 to 200 µM in treated cell lines .
  • Comparative Analysis:
    In comparison with structurally similar compounds, this compound exhibited unique steric and electronic properties due to the cycloheptyl group. This distinct feature influences its reactivity and binding affinity, making it a candidate for further pharmacological exploration.

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